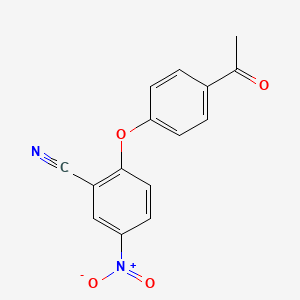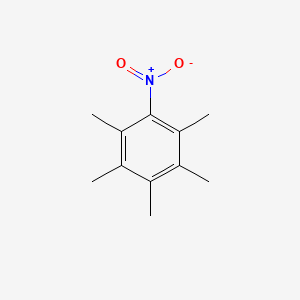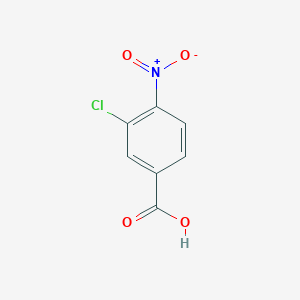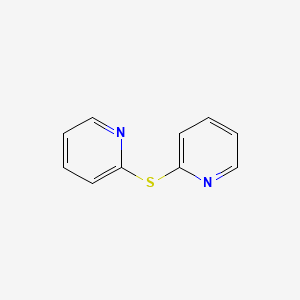
1,4-Diacetylpiperazine-2,5-dione
Overview
Description
1,4-Diacetylpiperazine-2,5-dione is an unsymmetrical molecule with the molecular formula C8H10N2O4 . It has a molecular weight of 198.18 g/mol . It is known to inhibit bacterial growth by binding to the pBR322 plasmid .
Synthesis Analysis
The synthesis of this compound can be achieved by treating compound 1 with acetyl chloride at room temperature . It can also be prepared by self condensation of glycine .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O4/c1-5(11)9-3-8(14)10(6(2)12)4-7(9)13/h3-4H2,1-2H3 . The Canonical SMILES is CC(=O)N1CC(=O)N(CC1=O)C(=O)C .Chemical Reactions Analysis
This compound can undergo condensation with aldehydes . It has been shown that this condensation can be controlled to occur in a stepwise fashion .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis of Albonoursin and Derivatives
1,4-Diacetylpiperazine-2,5-dione has been utilized in the synthesis of complex organic compounds. A study by Gallina and Liberatori (1974) demonstrated its application in creating albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones. This process involved a condensation reaction with aldehydes and also led to the production of derivatives of 2-methyl-3-phenylserine (Gallina & Liberatori, 1974).
Microwave-Induced Dry Condensation
In a study by Villemin and Alloum (1990), the compound was subjected to condensation with aldehydes using potassium fluoride on alumina, without solvent, under microwave irradiation. This method proved to be stereoselective and effective for synthesizing natural products like albonursin (Villemin & Alloum, 1990).
Synthesis of α-Keto Acids
Balducci et al. (2012) explored a novel synthesis of α-keto acids starting from this compound. This method was applicable to both aromatic and aliphatic substrates, showcasing versatility and efficiency in carbon economy (Balducci et al., 2012).
Creation of Conjugated Systems
Asiri (2000) described the preparation of monoarylidene and bisarylidene derivatives of piperazine-2,5-dione using this compound. This approach enabled the preparation of unsymmetrical bisarylidenes and significantly altered the color of the compounds with specific modifications (Asiri, 2000).
Preparation of Versatile Organic Substrates
Liebscher and Jin (1999) discussed the use of 3-ylidenepiperazine-2,5-diones and 3,6-diylidenepiperazine-2,5-diones as versatile organic substrates. These compounds, derived from this compound, have shown potential in the stereoselective addition reactions and subsequent transformations into natural products and analogues (Liebscher & Jin, 1999).
Development of Antimicrobial Agents
Blokhina et al. (2021) synthesized a novel compound with antimicrobial properties using this compound. They conducted a detailedthermodynamic analysis of its solubility in various solvents, which is critical for its potential pharmaceutical applications (Blokhina et al., 2021).
Synthesis of Stereoisomers and Biological Activity
Hurne et al. (1997) synthesized and resolved racemic 1,4-diethyl-3,6-epidithiopiperazine-2,5-dione, demonstrating its biological activities and highlighting the relationship between biological activity and chirality (Hurne et al., 1997).
Synthesis of α-Amino or α-Keto Acid Derivatives
A study by Marcuccio and Elix (1985) showed the synthesis of trans- and cis-isomers of 1,4-diacetyl derivatives of piperazine-2,5-dione. This synthesis approach was crucial for understanding the stereochemistry of these compounds (Marcuccio & Elix, 1985).
Electrophilic Additions to Diketopiperazines
The work of Farran et al. (2007) explored the synthesis of diketopiperazines, offering a new route for the preparation of statine analogues. This involved transannular rearrangement and selective reduction processes (Farran et al., 2007).
Synthesis of Leucine-Based Cyclic Dipeptides
Haidukevich et al. (2020) reported the synthesis of leucine-based cyclic dipeptides using this compound. This study contributes to the understanding of peptide bond formation and cyclization in peptide chemistry (Haidukevich et al., 2020).
Chiral Solvating Agents
Malavašič et al. (2008) developed diketopiperazines as chiral solvating agents in NMR spectroscopy, demonstrating their use in determining the enantiomer composition of α-amino acid derivatives (Malavašič et al., 2008).
Gold(I) Complex Synthesis
Chai,Hockless, and Weerasuria (1997) achieved the synthesis and characterization of the first gold(I) complex of reduced epidithiopiperazine-2,5-dione. This was a significant contribution to the field of organometallic chemistry, illustrating the versatility of this compound in complex formation (Chai, Hockless, & Weerasuria, 1997).
Electrochemical Studies
The first electrochemical study of epidithiopiperazine-2,5-diones by Chai et al. (1999) provided insights into their biological action. This study included naturally occurring gliotoxin and synthetic analogues, contributing to the understanding of their redox properties (Chai et al., 1999).
Mechanism of Action
Target of Action
1,4-Diacetylpiperazine-2,5-dione is an unsymmetrical molecule that primarily targets the pBR322 plasmid in bacteria . The pBR322 plasmid is a small, circular piece of DNA that is commonly used in laboratory settings for cloning experiments.
Mode of Action
The compound binds to the DNA of the pBR322 plasmid, preventing it from being replicated . This inhibitory action disrupts the normal functioning of the bacteria, leading to a decrease in bacterial growth.
Result of Action
The primary result of the action of this compound is the inhibition of bacterial growth. By binding to the pBR322 plasmid and preventing its replication, the compound disrupts the normal functioning of the bacteria, leading to a decrease in bacterial growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound is stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and heat
Safety and Hazards
Biochemical Analysis
Biochemical Properties
1,4-Diacetylpiperazine-2,5-dione plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in peptide synthesis, such as glycine anhydride. The compound’s acetyl groups can form covalent bonds with amino groups in proteins, leading to modifications that can alter protein function. Additionally, this compound can participate in Diels-Alder reactions as a 4π component, which is crucial in the synthesis of complex organic molecules .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. The compound can also modulate cell signaling pathways by interacting with signaling proteins, thereby influencing cell function and behavior .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can lead to changes in enzyme activity and subsequent alterations in metabolic pathways. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under inert atmosphere and room temperature conditions. Its degradation products can have different biochemical properties and effects on cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to peptide synthesis and organic molecule formation. The compound interacts with enzymes such as glycine anhydride and acetyl chloride, which are crucial for its metabolic processing. These interactions can affect metabolic flux and the levels of metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are essential for its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. The activity and function of this compound are influenced by its localization, as it interacts with different biomolecules in various cellular environments .
Properties
IUPAC Name |
1,4-diacetylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-5(11)9-3-8(14)10(6(2)12)4-7(9)13/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBKKVPJPRZOCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)N(CC1=O)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337231 | |
| Record name | 1,4-diacetylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3027-05-2 | |
| Record name | 1,4-diacetylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diacetyl-2,5-piperazinedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 1,4-diacetylpiperazine-2,5-dione in organic chemistry?
A1: this compound is primarily used as a building block for synthesizing more complex molecules, particularly those containing a piperazine-2,5-dione core. This core structure is found in various natural products and pharmaceuticals. The compound's utility comes from its ability to undergo reactions with aldehydes, leading to the formation of new carbon-carbon bonds. [, , , , ]
Q2: What is significant about the reaction of this compound with aldehydes?
A2: The reaction of this compound with aldehydes exhibits high stereoselectivity. This means that the reaction preferentially forms one stereoisomer of the product over others. This is particularly important in pharmaceutical synthesis, where different stereoisomers can have vastly different biological activities. [, ]
Q3: Can you provide an example of a natural product synthesized using this compound?
A3: Yes, albonursin, a natural product with potential biological activity, has been successfully synthesized using this compound as a starting material. The synthesis involves a condensation reaction between this compound and a specific aldehyde. []
Q4: Are there specific reaction conditions that favor the use of this compound in synthesis?
A4: Research has shown that using potassium fluoride on alumina as a catalyst and microwave irradiation can significantly enhance the reaction rate and yield when using this compound in condensation reactions with aldehydes. This method also allows for solvent-free conditions, making it a more environmentally friendly approach. []
Q5: Has this compound been used to synthesize symmetrical and unsymmetrical products?
A5: Yes, this compound's structure allows for the synthesis of both symmetrical and unsymmetrical bisarylidene derivatives of piperazine-2,5-dione. This versatility further broadens its applications in synthesizing diverse chemical libraries for drug discovery and material science. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
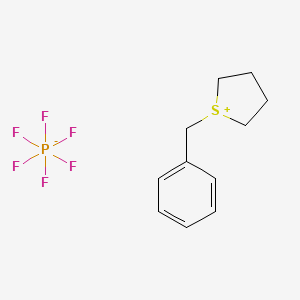
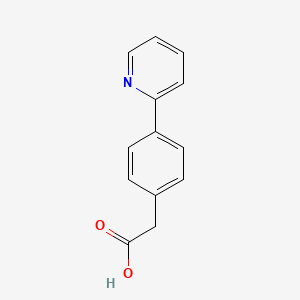
![2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B1297505.png)
